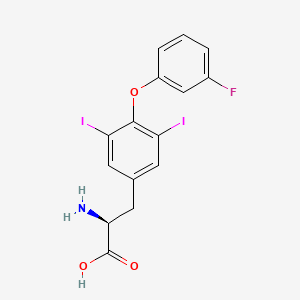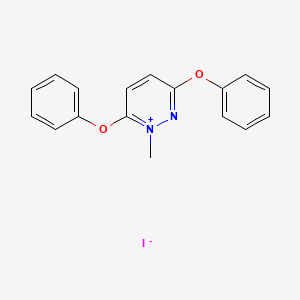
1-Methyl-3,6-diphenoxypyridazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,6-diphenoxypyridazin-1-ium iodide is a chemical compound with the molecular formula C18H17IN2O2 It is known for its unique structure, which includes a pyridazine ring substituted with phenoxy groups and a methyl group
Preparation Methods
The synthesis of 1-Methyl-3,6-diphenoxypyridazin-1-ium iodide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,6-diphenoxypyridazine.
Methylation: The pyridazine derivative is then methylated using methyl iodide under controlled conditions to introduce the methyl group at the nitrogen atom.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Methyl-3,6-diphenoxypyridazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenoxy groups in the compound can undergo nucleophilic substitution reactions, where different nucleophiles replace the phenoxy groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3,6-diphenoxypyridazin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3,6-diphenoxypyridazin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-3,6-diphenoxypyridazin-1-ium iodide can be compared with other similar compounds, such as:
3-Mesityl-1-methyl-1H-benzimidazolium iodide: This compound has a similar structure but with a benzimidazole ring instead of a pyridazine ring.
1-Methyl-3-(2,4,6-trimethylphenyl)-1H-benzimidazolium iodide: Another similar compound with a different substitution pattern on the benzimidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of phenoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62877-64-9 |
|---|---|
Molecular Formula |
C17H15IN2O2 |
Molecular Weight |
406.22 g/mol |
IUPAC Name |
1-methyl-3,6-diphenoxypyridazin-1-ium;iodide |
InChI |
InChI=1S/C17H15N2O2.HI/c1-19-17(21-15-10-6-3-7-11-15)13-12-16(18-19)20-14-8-4-2-5-9-14;/h2-13H,1H3;1H/q+1;/p-1 |
InChI Key |
GYIMDODHJJKHGO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(C=CC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
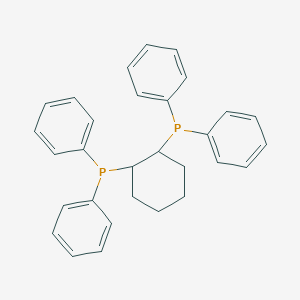

![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
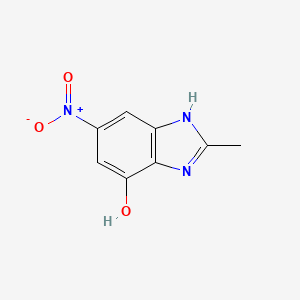

![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
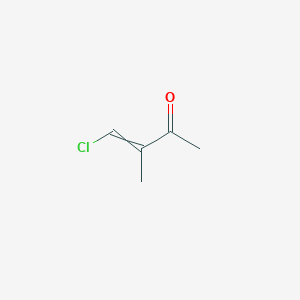
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)

